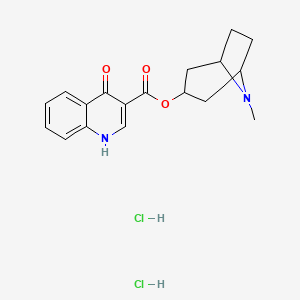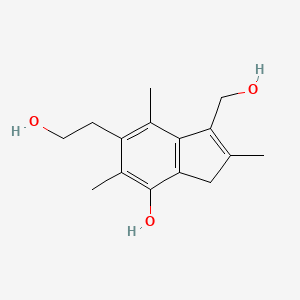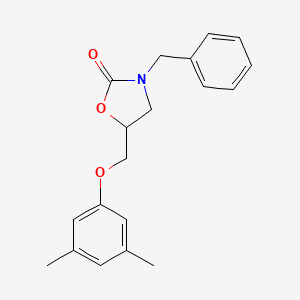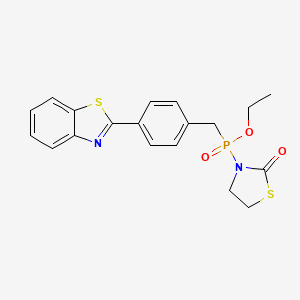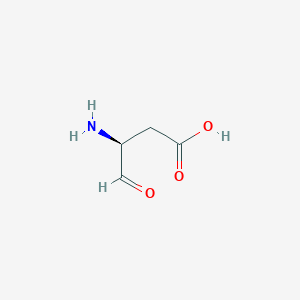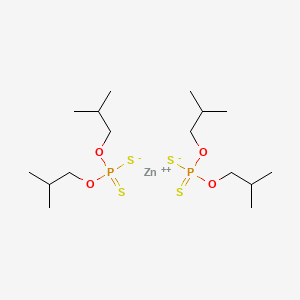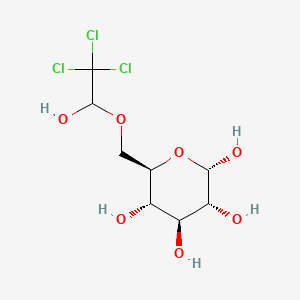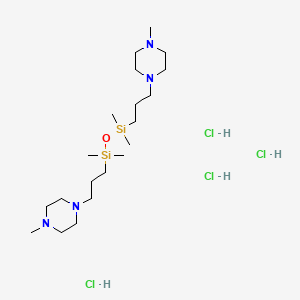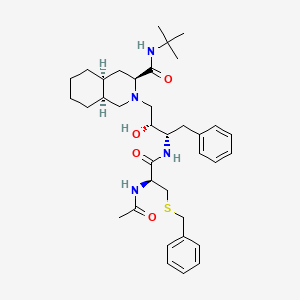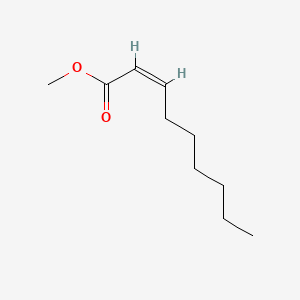
2-Nonenoic acid, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (Z)-2-nonenoate is an organic compound belonging to the ester family. It is characterized by its distinct (Z)-configuration, which indicates that the higher priority substituents on either side of the double bond are on the same side. This compound is often used in various chemical reactions and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl (Z)-2-nonenoate can be synthesized through several methods. One common approach involves the esterification of (Z)-2-nonenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of methyl (Z)-2-nonenoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Methyl (Z)-2-nonenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Nonanoic acid.
Reduction: 2-nonanol.
Substitution: Various substituted nonenoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (Z)-2-nonenoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving ester metabolism and enzymatic reactions.
Medicine: Research into potential therapeutic uses of esters often includes methyl (Z)-2-nonenoate as a model compound.
Industry: It is employed in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism by which methyl (Z)-2-nonenoate exerts its effects involves interactions with various molecular targets. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The pathways involved in these reactions are crucial for understanding the compound’s behavior in biological systems.
Comparación Con Compuestos Similares
Methyl (E)-2-nonenoate: The (E)-isomer has the higher priority substituents on opposite sides of the double bond, leading to different chemical properties.
Methyl 2-octenoate: This compound has a shorter carbon chain, affecting its reactivity and applications.
Methyl 2-decanoate: With a longer carbon chain, this ester exhibits different physical and chemical characteristics.
Uniqueness: Methyl (Z)-2-nonenoate’s unique (Z)-configuration imparts specific stereochemical properties that influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemistry and its effects on chemical reactions.
Propiedades
Número CAS |
68872-72-0 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
methyl (Z)-non-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h8-9H,3-7H2,1-2H3/b9-8- |
Clave InChI |
ZWNPUELCBZVMDA-HJWRWDBZSA-N |
SMILES isomérico |
CCCCCC/C=C\C(=O)OC |
SMILES canónico |
CCCCCCC=CC(=O)OC |
Punto de ebullición |
115.00 °C. @ 21.00 mm Hg |
Densidad |
0.893-0.900 (20°) |
Descripción física |
Colourless or light-yellow liquid; Green, violet aroma |
Solubilidad |
Insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



